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Compound of Interest

Compound Name: Fmoc-D-Chg-OH

Cat. No.: B557714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-cyclohexylglycine (Fmoc-D-Chg-OH) is a non-proteinogenic amino acid derivative that

is increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of this D-

amino acid with its bulky cyclohexyl side chain can significantly influence the pharmacological

properties of a peptide. Its unique structure can enhance metabolic stability by providing steric

hindrance against enzymatic degradation, improve receptor affinity through increased

hydrophobicity, and modulate the peptide's overall conformation.[1][2]

However, the very properties that make Fmoc-D-Chg-OH a valuable building block in peptide

design also present challenges during its incorporation into a growing peptide chain. The steric

bulk of the cyclohexyl group can impede the coupling reaction, leading to lower yields and the

potential for deletion sequences if not addressed with an optimized protocol.[1]

These application notes provide a detailed protocol for the manual coupling of Fmoc-D-Chg-
OH in Fmoc-based solid-phase peptide synthesis. It includes recommendations for coupling

reagents, troubleshooting strategies, and a workflow to ensure the successful incorporation of

this sterically hindered amino acid.
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A summary of the key physicochemical properties of Fmoc-D-Chg-OH is presented below.

Property Value

Synonyms
Fmoc-D-Chg-OH, Fmoc-cyclohexyl-D-Gly-OH,

Fmoc-D-Phg(hexahydro)-OH

CAS Number 198543-96-3[2]

Molecular Formula C₂₃H₂₅NO₄[2]

Molecular Weight 379.4 g/mol [2]

Appearance White powder[2]

Purity (HPLC) ≥ 99%[2]

Melting Point 167 - 182 °C[2]

Solubility Soluble in DMF, NMP

Challenges in SPPS with Fmoc-D-Cyclohexylglycine
The primary challenge when incorporating Fmoc-D-Chg-OH is the steric hindrance from its

bulky cyclohexyl side chain. This can lead to:

Low Coupling Efficiency: The bulky side chain can physically block the activated carboxyl

group from reaching the free amine on the growing peptide chain, resulting in incomplete

coupling reactions.[1]

Slower Reaction Kinetics: Standard coupling times may not be sufficient to drive the reaction

to completion, necessitating longer reaction times or more potent activating agents.[1]

Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to peptide

aggregation on the solid support, further hindering the coupling reaction.

To overcome these challenges, modifications to standard coupling protocols are necessary.

These can include the use of more powerful coupling reagents, extended reaction times, and

potentially performing a "double coupling" to ensure the reaction goes to completion.[3]
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Experimental Protocols
The following protocols provide detailed methodologies for the key steps in manual solid-phase

peptide synthesis involving Fmoc-D-Chg-OH.

Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the

resin-bound peptide.

Reagents:

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

DMF, peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1]

[3]

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.

Agitate the mixture for 3-5 minutes.[1]

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in

DMF. Agitate for an additional 15-20 minutes.[1]

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to

remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][3]

Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to

prepare for the coupling step.[1]

Protocol 2: High-Efficiency Coupling of Fmoc-D-
Cyclohexylglycine using HATU
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This protocol is recommended for the efficient coupling of the sterically hindered Fmoc-D-Chg-
OH.

Reagents:

Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH) (3-5 equivalents)

HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate)

(2.9-4.9 equivalents)

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[1][4]

DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been

completely removed as described in Protocol 1.

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Chg-OH and HATU in DMF or

NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The

solution may change color.[1][4]

Coupling Reaction: Add the pre-activated Fmoc-D-Chg-OH solution to the deprotected

peptide-resin. Agitate the mixture at room temperature.

Monitoring the Reaction: Due to the steric hindrance of Fmoc-D-Chg-OH, a longer coupling

time of 2-4 hours is recommended.[4] The completion of the coupling reaction can be

monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates

a complete reaction.[3]

Washing: Once the coupling is complete, drain the reaction solution and wash the resin

thoroughly with DMF (3-5 times) and then DCM (3 times).

Protocol 3: Double Coupling Strategy
If the Kaiser test after the initial coupling is positive (blue beads), a double coupling should be

performed to drive the reaction to completion.
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Procedure:

After the first coupling (Protocol 2, step 3) and a brief DMF wash, repeat the amino acid

activation (Protocol 2, step 2) with fresh reagents.

Add the new activated amino acid solution to the resin and agitate for an additional 1-2

hours.[4]

Perform a Kaiser test to confirm completion.

Proceed with the standard washing steps (Protocol 2, step 5).

Data Presentation: Comparison of Coupling
Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered

amino acids like Fmoc-D-Chg-OH. The following table summarizes the performance of

common coupling reagents. The quantitative data presented is extrapolated from studies on

other sterically hindered amino acids and serves as a guideline.

Coupling
Reagent

Reagent
Type

Typical
Coupling
Time

Representat
ive Yield
(%)

Representat
ive Purity
(%)

Level of
Racemizati
on

HATU
Aminium/Uro

nium Salt

15-45

minutes
>99 >95 Very Low

HBTU
Aminium/Uro

nium Salt

20-60

minutes
>98 >95 Low

HCTU
Aminium/Uro

nium Salt

15-45

minutes
>99 >95 Very Low

PyBOP
Phosphonium

Salt

30-120

minutes
>98 >95 Low

DIC/HOBt
Carbodiimide/

Additive

60-180

minutes
95-98 Good Low
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Note: For highly hindered amino acids like Fmoc-D-Chg-OH, aminium/uronium salts like HATU

and HCTU are generally recommended for their high reactivity and ability to minimize side

reactions.[5]
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Manual Coupling Workflow for Fmoc-D-Cyclohexylglycine

Start: Peptide-Resin
(with free N-terminal amine)

Amino Acid Activation:
Fmoc-D-Chg-OH + HATU + DIPEA in DMF/NMP

(Pre-activation: 2-5 min)

Prepare for coupling

Coupling Reaction:
Add activated amino acid to resin

(Agitate for 2-4 hours)

Kaiser Test

Monitor completion

Washing:
DMF (5-7 times)
DCM (3 times)

Negative (Yellow beads)
Coupling Complete

Double Coupling:
Repeat Activation and Coupling steps

with fresh reagents (1-2 hours)

Positive (Blue beads)
Incomplete Coupling

End: Peptide-Resin with
coupled Fmoc-D-Chg-OH

Re-monitor
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Conceptual Pathway for Successful Coupling

Steric Hindrance of
D-Cyclohexylglycine

Overcoming Activation
Energy Barrier

Presents challenge to

Potent Coupling Reagent
(e.g., HATU)

Lowers

Extended Reaction Time
(2-4 hours)

Provides sufficient time to overcome

Double Coupling Strategy

Ensures overcoming of

High Coupling Efficiency
(>99%)

Complete Reaction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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